1,4-Dihydroxy-2-butanone

Description

BenchChem offers high-quality 1,4-Dihydroxy-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydroxy-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

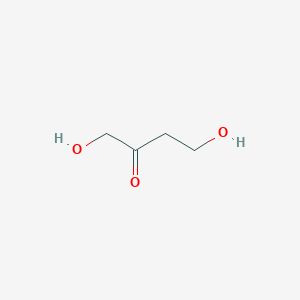

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJODPUPYBBDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474858 | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-86-3 | |

| Record name | 1,4-Dihydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dihydroxy-2-butanone CAS number and properties

An In-Depth Technical Guide to 1,4-Dihydroxy-2-butanone for Researchers and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-butanone, with the CAS Registry Number 140-86-3, is a synthetic organic compound of significant interest to the scientific community.[1][2][3][4] Characterized by the presence of two hydroxyl groups and a ketone functional group, this molecule's unique structure underpins its utility as a versatile intermediate in both biochemical pathways and organic synthesis.[5] While it may appear as a simple four-carbon molecule, its role extends into the intricate world of microbial metabolism, particularly as a key precursor in the biosynthesis of riboflavin (Vitamin B2).[6][7]

This guide provides a comprehensive overview of 1,4-dihydroxy-2-butanone, consolidating its chemical and physical properties, biochemical significance, analytical methodologies, and applications. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering insights into its reactivity and practical guidance for its application in a laboratory setting.

Chemical and Physical Properties

1,4-Dihydroxy-2-butanone is typically a white powder or a colorless to pale yellow liquid, soluble in water and polar solvents.[5][6][8] Its bifunctional nature, containing both hydroxyl and carbonyl groups, dictates its chemical reactivity, allowing it to participate in a variety of chemical transformations such as oxidation and condensation reactions.[5]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 140-86-3 | [1][2][3][4][8] |

| Molecular Formula | C₄H₈O₃ | [1][2][6][8] |

| Molecular Weight | 104.10 g/mol | [1][6][9] |

| Appearance | White Powder or Colorless to Pale Yellow Liquid | [5][6] |

| Boiling Point | 242.7°C at 760 mmHg | [1][8] |

| Density | 1.201 g/cm³ | [1][8] |

| Vapor Pressure | 0.006 mmHg at 25°C | [2][8] |

| Solubility | Miscible in polar solvents | [1] |

| InChI Key | XBJODPUPYBBDEM-UHFFFAOYSA-N | [1][2][6] |

Biochemical Significance: A Precursor to Vitamin B2

The most well-documented role of a closely related isomer of 1,4-dihydroxy-2-butanone is in the biosynthesis of riboflavin. Specifically, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) is a crucial intermediate in this pathway.[1] DHBP is synthesized from D-ribulose 5-phosphate, a key component of the pentose phosphate pathway, in a reaction catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB.[1] This enzymatic step is fundamental as it provides the four-carbon unit that will eventually form the xylene ring of riboflavin.[1]

The biosynthesis of riboflavin is essential for many pathogens but is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antimicrobial drugs.[1][10] Understanding the role of DHBP and its structural analogs like 1,4-dihydroxy-2-butanone is therefore of considerable interest in drug discovery.[10]

Caption: Simplified pathway of Riboflavin biosynthesis highlighting the role of DHBP.

Applications in Research and Development

The primary application of 1,4-dihydroxy-2-butanone is in research settings.[6][7] It serves as a valuable tool for:

-

Elucidating Enzyme Mechanisms: By studying how enzymes in the riboflavin pathway interact with this compound and its analogs, researchers can gain a deeper understanding of their catalytic mechanisms.[6][7]

-

Metabolic Pathway Analysis: It is used to investigate metabolic pathways, particularly in microorganisms.[6][7]

-

Organic Synthesis: Its functional groups make it a useful building block for the synthesis of more complex molecules, including chiral compounds that are important in drug development.[1][5]

-

Antimicrobial Drug Discovery: As the riboflavin pathway is a target for antibacterial drugs, understanding the chemistry of its intermediates is crucial for designing effective inhibitors.[1][10]

Analytical Methodologies

Accurate quantification and characterization of 1,4-dihydroxy-2-butanone are essential for its use in research. Several analytical techniques are suitable for this purpose.

Recommended Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Recommended for quantification in biological or environmental samples.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation and quantification.[1]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210–240 nm) is effective for aqueous systems.[1]

General Protocol for HPLC Analysis:

This protocol provides a general framework for the analysis of 1,4-dihydroxy-2-butanone in an aqueous sample.

-

Sample Preparation:

-

Ensure the sample is free of particulates by filtering through a 0.45 µm syringe filter.

-

If necessary, dilute the sample with a suitable mobile phase to bring the concentration within the calibration range.

-

To prevent degradation, maintain pH stability using a buffer, such as a pH 4.6 sodium acetate buffer.[1]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A mixture of water (with 0.1% formic acid) and methanol or acetonitrile. The gradient can be optimized to achieve the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength between 210-240 nm.[1]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of 1,4-dihydroxy-2-butanone of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine its concentration from the calibration curve.

-

Validate recovery rates by analyzing spiked matrices.[1]

-

Caption: A general workflow for the quantitative analysis of 1,4-dihydroxy-2-butanone using HPLC.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,4-dihydroxy-2-butanone. It is intended for research use only and not for human or veterinary use.[1][11] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[12] General safety measures include:

-

Working in a well-ventilated area or fume hood.

-

Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is also noted.[13]

Conclusion

1,4-Dihydroxy-2-butanone is a multifaceted compound whose importance belies its simple structure. Its central role as a precursor in the biosynthesis of riboflavin makes it a subject of significant interest in biochemistry and microbiology. For researchers in drug development, the enzymes that process its structural analogs represent promising targets for novel antimicrobial agents. Furthermore, its chemical reactivity makes it a valuable building block in organic synthesis. A thorough understanding of its properties, biochemical context, and analytical methods is crucial for leveraging its full potential in scientific research and discovery.

References

-

1,4-Dihydroxy-2-butanone | CAS#:140-86-3 | Chemsrc. [Link]

-

1,4-Dihydroxy-2-butanone, 1 g - Research Chemicals - Carl ROTH. [Link]

-

1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem. [Link]

-

1,4-Dihydroxy-2-butanone, 500 mg, glass | Astech Ireland Ltd. [Link]

-

Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 1,4-Dihydroxy-2-butanone, 1 g, CAS No. 140-86-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. 1,4-Dihydroxy-2-butanone | 140-86-3 [chemicalbook.com]

- 5. CAS 140-86-3: 1,4-Dihydroxy-2-butanone | CymitQuimica [cymitquimica.com]

- 6. 1,4-Dihydroxy-2-butanone | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. 1,4-Dihydroxy-2-butanone | CAS#:140-86-3 | Chemsrc [chemsrc.com]

- 9. 1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dempochem.com [dempochem.com]

- 12. 1,4-Dihydroxy-2-butanone - Safety Data Sheet [chemicalbook.com]

- 13. astechireland.ie [astechireland.ie]

An In-Depth Technical Guide to 1,4-Dihydroxy-2-butanone: Structure, Synthesis, and Biochemical Significance

This guide provides a comprehensive technical overview of 1,4-dihydroxy-2-butanone, a molecule of significant interest to researchers in biochemistry, microbiology, and drug development. We will delve into its fundamental chemical properties, provide a detailed protocol for its synthesis, and explore its critical role in microbial metabolism, particularly as a key intermediate in the riboflavin biosynthesis pathway. This pathway's absence in humans marks it as a compelling target for novel antimicrobial therapies.

Molecular Structure and Nomenclature

1,4-Dihydroxy-2-butanone is a four-carbon ketose, a type of monosaccharide, characterized by a ketone functional group at the second carbon position and hydroxyl groups at the first and fourth positions.

Chemical Structure:

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-dihydroxybutan-2-one .[1][2] It is also known by synonyms such as 3-deoxytetrulose and monomethylol acetone.[3]

Physicochemical Properties

Understanding the physicochemical properties of 1,4-dihydroxy-2-butanone is essential for its handling, characterization, and application in experimental settings. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃ | [1][4] |

| Molecular Weight | 104.10 g/mol | [1][4] |

| CAS Number | 140-86-3 | [1][5] |

| Appearance | White Powder / Colourless Oil | [6] |

| Boiling Point | 242.7 °C at 760 mmHg | BenchChem |

| Density | 1.201 g/cm³ | BenchChem |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| Storage | Hygroscopic, store at -20°C under inert atmosphere | ChemicalBook |

| InChI Key | XBJODPUPYBBDEM-UHFFFAOYSA-N | [1][7] |

| SMILES | C(CO)C(=O)CO | [1] |

Synthesis of 1,4-Dihydroxy-2-butanone

While several synthetic routes exist, including the aldol condensation of acetone and formaldehyde, this guide details a method based on the selective oxidation of 1,3-butanediol.[8][9][10] This approach is advantageous as it can produce a high-purity product with water as the primary by-product, minimizing complex purification steps and environmental impact.[2] The following protocol is adapted from methodologies described in patent literature, providing a robust framework for laboratory-scale synthesis.[2]

Synthesis Workflow Diagram

The overall workflow for the synthesis and purification of 1,4-dihydroxy-2-butanone is depicted below.

Caption: Workflow for the synthesis of 1,4-dihydroxy-2-butanone.

Detailed Experimental Protocol

Materials:

-

1,3-Butanediol

-

Sodium tungstate (catalyst)

-

n-Hexane (or another suitable water entrainer like cyclohexane)

-

30% (w/w) Hydrogen peroxide (H₂O₂) solution

-

Deionized water

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Distillation apparatus (e.g., Dean-Stark trap or equivalent setup for azeotropic removal of water)

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 1,3-butanediol, sodium tungstate (approx. 0.25% by weight of the 1,3-butanediol), water, and n-hexane. A typical mass ratio is 1:0.0025:0.25:0.5 for 1,3-butanediol : catalyst : water : n-hexane.[2]

-

Initiation: Begin stirring and heat the mixture to 65-70°C.[2]

-

Oxidation: Once the temperature has stabilized, begin the dropwise addition of 30% hydrogen peroxide from a dropping funnel. Concurrently, perform azeotropic distillation to remove water from the reaction mixture. The rate of H₂O₂ addition should be controlled to maintain a steady reaction temperature and be approximately equal to the rate of water removal by distillation.[2]

-

Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to measure the consumption of the 1,3-butanediol starting material.

-

Completion: When the concentration of 1,3-butanediol drops below 5% of its initial amount, stop the addition of hydrogen peroxide. Allow the reaction to stir at temperature for an additional 0.5 to 1.5 hours to ensure complete conversion.[2]

-

Workup: Increase the distillation temperature to remove the n-hexane water entrainer.

-

Purification: After the entrainer has been removed, reduce the pressure in the system. Decrease the temperature to 60-65°C and distill the product under vacuum to yield pure 1,4-dihydroxy-2-butanone.[2]

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in the following section.

Spectroscopic Characterization

A self-validating protocol requires rigorous characterization of the synthesized product. The following data provides the expected spectroscopic signature for 1,4-dihydroxy-2-butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on available data, the following chemical shifts are expected for 1,4-dihydroxy-2-butanone in CDCl₃.[11]

¹H NMR (400 MHz, CDCl₃): [11]

-

Protons (d): Singlet adjacent to the carbonyl group.

-

Protons (c): Triplet, methylene group adjacent to the carbonyl.

-

Protons (b): Triplet, methylene group adjacent to the hydroxyl group.

¹³C NMR (100 MHz, CDCl₃): [11]

-

Carbonyl Carbon (C=O): Expected in the downfield region typical for ketones.

-

Methylene and Hydroxymethyl Carbons: Distinct signals for the three different carbon environments.

| Carbon Peak Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~210 |

| Methylene (adjacent to C=O) | ~45 |

| Methylene (adjacent to -OH) | ~60 |

| Hydroxymethyl (-CH₂OH) | ~68 |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The provided values are based on assignments from available spectral data.[11]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,4-dihydroxy-2-butanone is dominated by two key features:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of a saturated aliphatic ketone.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 1,4-dihydroxy-2-butanone (MW = 104.10), the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 104, corresponding to the intact molecule. This peak may be weak depending on the stability of the ion.

-

Key Fragments: Fragmentation often occurs via alpha-cleavage adjacent to the carbonyl group. Expected fragments would include ions resulting from the loss of CH₂OH (m/z = 73) and the loss of CH₂CH₂OH (m/z = 59).

Biochemical Significance and Drug Development Applications

The primary significance of 1,4-dihydroxy-2-butanone in biological systems lies in its phosphorylated derivative, 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) . This molecule is a crucial intermediate in the biosynthesis of riboflavin (Vitamin B₂).[7][13]

Role in the Riboflavin Biosynthesis Pathway

The riboflavin synthesis pathway is essential for most bacteria and fungi but is absent in humans, who must obtain this vitamin from their diet. This metabolic distinction makes the enzymes in this pathway attractive targets for the development of novel antimicrobial drugs.

DHBP is formed from D-ribulose 5-phosphate, a product of the pentose phosphate pathway. This conversion is catalyzed by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBP synthase) , also known as RibB.[13] DHBP then condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, a direct precursor to riboflavin.

Caption: Simplified Riboflavin Biosynthesis Pathway Highlighting DHBP.

DHBP Synthase as a Drug Target

The enzyme DHBP synthase is indispensable for the survival of numerous pathogenic bacteria, including Mycobacterium tuberculosis and Salmonella species. Because this enzyme is absent in humans, inhibitors designed to block its active site are expected to have high specificity and low host toxicity. Research in this area focuses on developing competitive inhibitors that mimic the substrate (D-ribulose 5-phosphate) or the transition state of the reaction. The development of potent and selective DHBP synthase inhibitors represents a promising strategy for creating a new class of antibiotics to combat drug-resistant infections.

Conclusion

1,4-dihydroxy-2-butanone is more than a simple organic molecule; it is a key player in a fundamental microbial metabolic pathway that holds significant potential for therapeutic intervention. This guide has provided a detailed framework for its chemical synthesis and characterization, grounded in established scientific principles. For researchers and drug development professionals, a thorough understanding of this compound and its biochemical context is crucial for leveraging the riboflavin pathway as a target for the next generation of antimicrobial agents.

References

-

PubChem. 1,4-Dihydroxy-2-butanone. National Center for Biotechnology Information. Available at: [Link]

-

Chegg. Solved Table 1: Proton NMR data for for | Chegg.com. Published March 1, 2017. Available at: [Link]

- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

-

Chegg. Solved Table 1: Proton NMR data for for | Chegg.com. Published March 1, 2017. Available at: [Link]

-

PubChem. 1,4-Dihydroxy-2-butanone. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

-

ACS Omega. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Published November 21, 2022. Available at: [Link]

-

ResearchGate. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Published August 10, 2025. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of butanone. Available at: [Link]

-

The Good Scents Company. 4-hydroxy-2-butanone. Available at: [Link]

-

ACS Omega. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Published November 21, 2022. Available at: [Link]

-

ResearchGate. Mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. Published August 9, 2025. Available at: [Link]

Sources

- 1. 1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 3. 4-hydroxy-2-butanone, 590-90-9 [thegoodscentscompany.com]

- 4. biosynth.com [biosynth.com]

- 5. 1,4-Dihydroxy-2-butanone | 140-86-3 [chemicalbook.com]

- 6. 1,4-Dihydroxy-2-butanone | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chegg.com [chegg.com]

- 12. US20170029852A1 - Process for the production of 1,4-butanediol - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

1,4-Dihydroxy-2-butanone molecular weight and formula

An In-Depth Technical Guide to 1,4-Dihydroxy-2-butanone (CAS: 140-86-3): Properties, Synthesis, and Applications in Biochemical Research

Abstract

This technical guide provides a comprehensive overview of 1,4-Dihydroxy-2-butanone, a synthetic organic compound of significant interest to researchers in biochemistry and drug development. We will delve into its core chemical identity, including its molecular formula (C₄H₈O₃) and molecular weight (approximately 104.105 g/mol ).[1][2][3][4] The primary focus of this document is its critical role as a key intermediate in the microbial biosynthesis of riboflavin (vitamin B2), a pathway that is essential for many pathogens but absent in humans, making it a compelling target for novel antimicrobial therapies.[5][6][7] This guide will explore its biochemical context, conceptual synthetic pathways, laboratory handling protocols, and its applications as a tool for elucidating enzyme mechanisms and advancing metabolic engineering.

Core Chemical Identity and Physicochemical Properties

1,4-Dihydroxy-2-butanone is a bifunctional molecule featuring both hydroxyl and carbonyl groups, which dictates its chemical reactivity and biological role. Its identity is precisely defined by a set of unique chemical identifiers and physical properties, which are crucial for its correct application and handling in a research setting.

Table 1: Chemical Identifiers for 1,4-Dihydroxy-2-butanone

| Identifier | Value | Source(s) |

| CAS Number | 140-86-3 | [1][2][3][8][9] |

| IUPAC Name | 1,4-dihydroxybutan-2-one | [8] |

| Molecular Formula | C₄H₈O₃ | [1][2][3][5][8] |

| Molecular Weight | 104.105 g/mol | [1][4] |

| InChI Key | XBJODPUPYBBDEM-UHFFFAOYSA-N | [1][2][6] |

| Canonical SMILES | C(CO)C(=O)CO | [2][5][8] |

Table 2: Physicochemical Properties of 1,4-Dihydroxy-2-butanone

| Property | Value | Source(s) |

| Appearance | White Powder | [6] |

| Boiling Point | 242.7°C (at 760 mmHg) | [1][4] |

| Density | 1.201 g/cm³ | [1][4] |

| Topological Polar Surface Area | 57.5 Ų | [2][8] |

| Long-Term Storage | Store at -20°C or below | [5][9] |

Biochemical Significance: A Crucial Node in Riboflavin Biosynthesis

The primary significance of 1,4-Dihydroxy-2-butanone in the scientific field stems from its role as a precursor in the biosynthesis of riboflavin.[5][6] While the compound itself is a synthetic tool, its phosphorylated derivative, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) , is a vital metabolic intermediate.

DHBP is generated from D-ribulose 5-phosphate, a key product of the pentose phosphate pathway (PPP).[1] This conversion is catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), also known as RibB.[1] This enzymatic step is one of the initial committed steps in the riboflavin pathway. Subsequently, DHBP condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, a direct precursor to riboflavin.[7]

Causality for Drug Development Interest

The riboflavin biosynthesis pathway is present and essential in most bacteria and microorganisms but is absent in humans, who must obtain riboflavin from their diet.[7] This fundamental metabolic difference makes the enzymes within this pathway, particularly DHBPS, attractive targets for the development of novel antimicrobial agents.[7] An inhibitor designed to block DHBPS could selectively disrupt microbial growth without affecting the human host, providing a clear mechanism for targeted antibacterial therapy.

Caption: Role of DHBP Synthase in the riboflavin pathway.

Synthesis, Handling, and Laboratory Protocols

1,4-Dihydroxy-2-butanone is a synthetic organic compound typically derived from the chemical manipulation of butanone precursors.[5][6] While specific, proprietary synthesis routes may vary, a general understanding can be derived from established organic chemistry principles and related reactions.

Conceptual Synthesis Protocol: Oxidation of 1,3-Butanediol

A plausible and illustrative method for synthesizing a related compound, 4-hydroxy-2-butanone, involves the selective oxidation of a diol precursor like 1,3-butanediol.[10][11] This approach can be conceptually adapted. The core principle is the selective oxidation of one of the hydroxyl groups to a ketone.

-

Rationale for Reagent Choice: Using a controlled oxidizing agent is critical. A harsh oxidant would risk over-oxidation to a carboxylic acid or cleavage of the carbon chain. Hydrogen peroxide in the presence of a suitable catalyst offers a "green" and often selective option.[11] The use of a water entrainer and distillation helps drive the reaction to completion by removing water, a common byproduct.[11]

Step-by-Step Conceptual Workflow:

-

Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a distillation apparatus (e.g., Dean-Stark trap), add the diol precursor (e.g., 1,4-butanediol for the target molecule), a suitable catalyst, water, and a water entrainer (e.g., n-hexane).

-

Initial Heating: Agitate the mixture to ensure homogeneity and heat to a moderate temperature (e.g., 60-75°C).[11] This provides the necessary activation energy without causing unwanted side reactions.

-

Oxidant Addition: Begin the dropwise addition of 30-35% hydrogen peroxide.[11] The slow addition is a critical control measure to manage the exothermic nature of the reaction and maintain selectivity. Concurrently, begin azeotropic distillation to remove water as it forms.

-

Reaction Monitoring: Monitor the consumption of the starting material using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Reaction Completion & Quench: Once the starting material is consumed to a satisfactory level (e.g., <5% remaining), stop the addition of the oxidant.[11] Continue stirring for a post-reaction period (e.g., 1 hour) to ensure full conversion.

-

Solvent Removal: Increase the temperature to distill off the water entrainer.

-

Product Purification: Purify the resulting crude product. Given the compound's boiling point, vacuum distillation is the most logical method to isolate the 1,4-Dihydroxy-2-butanone without causing thermal degradation.

Caption: Conceptual workflow for the synthesis of 1,4-Dihydroxy-2-butanone.

Handling and Storage

Proper handling and storage are paramount to maintain the integrity of 1,4-Dihydroxy-2-butanone.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, storage at -20°C is recommended.[9]

-

Handling: Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[12] Wash hands thoroughly after handling.[12]

Applications in Research and Drug Development

The primary application of 1,4-Dihydroxy-2-butanone is as a research chemical.[1][5] Its utility is centered on its structural relationship to a key metabolic intermediate.

-

Elucidating Enzyme Mechanisms: The compound serves as a critical tool for scientists studying the riboflavin biosynthesis pathway.[6] By using it in enzymatic assays, researchers can probe the active site of enzymes like DHBPS, understand substrate specificity, and elucidate catalytic mechanisms.[6]

-

Antimicrobial Drug Discovery: As previously discussed, the DHBPS enzyme is a validated target for antibacterial drugs.[7] Research into competitive inhibitors of DHBPS often uses substrate analogs. For instance, studies on DHBPS from Vibrio cholerae have utilized inhibitors like 4-phospho-D-erythronohydroxamic acid (4PEH), which mimics the substrate, to understand binding interactions.[7] 1,4-Dihydroxy-2-butanone provides a foundational chemical scaffold upon which medicinal chemists can design more complex and potent inhibitors to serve as lead compounds for novel antibiotics.

-

Metabolic Engineering: Understanding the kinetics and regulation of the riboflavin pathway is essential for metabolic engineering. This knowledge can be applied to optimize the microbial production of Vitamin B2 for industrial and pharmaceutical use, and 1,4-Dihydroxy-2-butanone can be used in these fundamental studies.[6]

Safety and Toxicology

While a full toxicological profile is not extensively documented in publicly available literature, safety data sheets provide essential guidance for handling. The compound is generally classified as an irritant.

Table 3: Summary of Safety Information

| Hazard Type | Description | Precautionary Measures | Source(s) |

| Skin Irritation | May cause skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [12][13] |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. | [12][13] |

| Respiratory Irritation | May cause respiratory tract irritation. | Avoid breathing dust/vapors. Use only in a well-ventilated area. | [12][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [12] | |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, get medical advice. | [12] |

References

-

1,4-Dihydroxy-2-butanone 140-86-3 wiki. LookChem. [Link]

-

1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037. PubChem, National Center for Biotechnology Information. [Link]

-

1,4-Dihydroxy-2-butanone, 1 g - Research Chemicals. Carl ROTH. [Link]

-

1,4-Dihydroxy-2-butanone | CAS#:140-86-3. Chemsrc. [Link]

-

1,4-Dihydroxy-3-methylbutan-2-one | C5H10O3 | CID 71381729. PubChem, National Center for Biotechnology Information. [Link]

-

Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. PubMed Central, National Institutes of Health. [Link]

-

3,4-Dihydroxy-2-butanone | C4H8O3 | CID 15566028. PubChem, National Center for Biotechnology Information. [Link]

-

4-Hydroxy-2-Butanone: A Pharmaceutical Intermediate Powering Health Innovations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Essential Role of 4-Hydroxy-2-Butanone in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

- CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 140-86-3 CAS MSDS (1,4-Dihydroxy-2-butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,4-Dihydroxy-2-butanone | CAS#:140-86-3 | Chemsrc [chemsrc.com]

- 5. biosynth.com [biosynth.com]

- 6. 1,4-Dihydroxy-2-butanone | CymitQuimica [cymitquimica.com]

- 7. Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Dihydroxy-2-butanone, 1 g, CAS No. 140-86-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 10. Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol (Journal Article) | OSTI.GOV [osti.gov]

- 11. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Synthesis of 4-Hydroxy-2-butanone from 1,3-Butanediol: Strategies for Selective Oxidation

Abstract

This technical guide provides an in-depth exploration of synthetic strategies for producing 4-hydroxy-2-butanone from 1,3-butanediol. The core chemical challenge lies in the selective oxidation of the secondary alcohol at the C3 position in the presence of a more reactive primary alcohol at the C1 position. This document delineates two primary strategic approaches: a robust, multi-step protecting group strategy that offers high chemoselectivity, and a more atom-economical direct catalytic oxidation route. We will provide detailed, field-proven experimental protocols, explain the causal mechanisms behind procedural choices, and present methods for the purification and characterization of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.

A Note on Nomenclature: The direct oxidation of 1,3-butanediol (HO-CH₂-CH₂-CH(OH)-CH₃) at the C3 position yields 4-hydroxy-2-butanone (HO-CH₂-CH₂-C(=O)-CH₃). The user's requested topic, "Synthesis of 1,4-Dihydroxy-2-butanone from 1,3-butanediol," describes a transformation that is not chemically direct. This guide will focus on the scientifically established synthesis of 4-hydroxy-2-butanone from 1,3-butanediol, which aligns with the logical transformation of the specified starting material.

Introduction

The Target Molecule: 4-Hydroxy-2-butanone

4-Hydroxy-2-butanone is a valuable chemical intermediate in the pharmaceutical and food industries.[1] It serves as a precursor for various complex organic molecules and is a key building block in the synthesis of compounds such as raspberry ketone and anisyl acetone.[2] Its bifunctional nature, containing both a ketone and a primary alcohol, makes it a versatile synthon, but also presents significant challenges in its own synthesis.

The Core Synthetic Challenge: Regioselectivity

The synthesis of 4-hydroxy-2-butanone from 1,3-butanediol requires the oxidation of a secondary alcohol. However, the starting material, 1,3-butanediol, also possesses a primary alcohol. In general, primary alcohols are more susceptible to oxidation than secondary alcohols.[3] Standard, powerful oxidizing agents such as chromic acid or potassium permanganate would indiscriminately oxidize both hydroxyl groups, likely leading to over-oxidation of the primary alcohol to a carboxylic acid and cleavage of the carbon backbone.[4][5] Therefore, achieving the desired transformation necessitates a strategy that can differentiate between the two hydroxyl groups with high fidelity.

Strategic Approaches

Two principal strategies are employed to overcome this challenge:

-

Protecting Group Strategy: This classic and highly reliable approach involves temporarily "masking" the more reactive primary alcohol with a protecting group. With the primary alcohol rendered inert, the secondary alcohol can be oxidized without interference. A final deprotection step then liberates the primary alcohol to yield the desired product. This method offers excellent control and typically high yields.

-

Direct Catalytic Oxidation: This strategy seeks to identify a catalyst that inherently favors the oxidation of the secondary alcohol over the primary one. Such methods are highly desirable from an industrial and green chemistry perspective as they reduce step count, minimize waste, and improve atom economy.[1][6]

This guide will first detail the protecting group strategy with full experimental protocols, followed by a discussion of the direct catalytic approach.

The Protecting Group Strategy: A Chemoselective Workflow

This strategy is predicated on the differential reactivity of the hydroxyl groups, not for oxidation, but for the installation of a sterically demanding protecting group. The less-hindered primary alcohol reacts preferentially, leaving the secondary alcohol available for subsequent transformation.

Overall Workflow

The three-stage process involves protection, oxidation, and deprotection. A benzylidene acetal is an excellent choice for protecting 1,3-diols as it forms a stable six-membered ring.[7][8]

Caption: Workflow for the protecting group-based synthesis of 4-hydroxy-2-butanone.

Experimental Protocol 1: Selective Protection of 1,3-Butanediol

Objective: To synthesize (4R,6S)-4-methyl-2-phenyl-1,3-dioxane by selectively protecting the primary and secondary hydroxyls of 1,3-butanediol.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1,3-Butanediol | 90.12 | 9.01 g | 100 |

| Benzaldehyde | 106.12 | 11.14 g | 105 |

| p-Toluenesulfonic acid | 190.22 | 0.19 g | 1 |

| Toluene | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-butanediol (100 mmol), benzaldehyde (105 mmol), p-toluenesulfonic acid (1 mmol), and toluene (150 mL).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing for 3-4 hours or until no more water is collected in the trap, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the solution with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield the pure benzylidene acetal.

Rationale: The formation of the six-membered cyclic acetal is a thermodynamically favorable process for a 1,3-diol.[7] The use of a Dean-Stark trap is critical; it removes the water byproduct, driving the equilibrium towards the product according to Le Châtelier's principle.

Experimental Protocol 2: Swern Oxidation of the Protected Diol

Objective: To oxidize the free secondary alcohol of the protected diol to a ketone using Swern oxidation conditions.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Oxalyl Chloride | 126.93 | 7.6 g (5.3 mL) | 60 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 9.4 g (8.5 mL) | 120 |

| Protected Diol (from Step 1) | 178.23 | 8.91 g | 50 |

| Triethylamine (Et₃N) | 101.19 | 25.3 g (34.8 mL) | 250 |

| Dichloromethane (DCM), anhydrous | - | 250 mL | - |

Procedure:

-

Preparation of the Activator: To a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (150 mL) and oxalyl chloride (60 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DMSO (120 mmol) dropwise via syringe to the stirred solution. Maintain the temperature below -60 °C. Stir for 15 minutes.

-

Addition of Alcohol: Dissolve the protected diol (50 mmol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Addition of Base: Add triethylamine (250 mmol) dropwise to the suspension. A thick white precipitate will form. After the addition is complete, allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.

-

Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected ketone.

Causality and Mechanism: The Swern oxidation is a mild and highly efficient method for converting alcohols to carbonyls without the use of heavy metals.[11] Its mechanism relies on the formation of a sulfur ylide, which undergoes an intramolecular E2-like elimination to form the ketone.

Caption: Simplified mechanism of the Swern Oxidation.

Experimental Protocol 3: Deprotection via Hydrogenolysis

Objective: To remove the benzylidene acetal protecting group to furnish the final product, 4-hydroxy-2-butanone.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Protected Ketone (from Step 2) | 176.21 | 8.81 g | 50 |

| Palladium on Carbon (10% Pd) | - | ~400 mg | - |

| Methanol | - | 150 mL | - |

| Hydrogen (H₂) gas | - | 1 atm (balloon) | - |

Procedure:

-

Dissolve the protected ketone (50 mmol) in methanol (150 mL) in a 250 mL flask.

-

Carefully add 10% Palladium on carbon to the solution.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude 4-hydroxy-2-butanone.

Rationale: Catalytic hydrogenolysis is a mild method for cleaving benzyl-type ethers and acetals. The Pd/C catalyst facilitates the addition of hydrogen across the C-O bonds of the acetal, releasing the diol and toluene as a byproduct, without reducing the ketone functionality under these mild conditions.

Direct Catalytic Oxidation

While the protecting group strategy is robust, direct catalytic methods are more efficient. These approaches rely on catalysts that can distinguish between the primary and secondary hydroxyl groups.

-

Gas-Phase Dehydrogenation: This method involves passing vaporized 1,3-butanediol over a heated heterogeneous catalyst, often copper-based (e.g., Cu/ZnO).[1] The reaction selectively dehydrogenates the secondary alcohol to form 4-hydroxy-2-butanone.[6] While efficient, this method requires specialized equipment for high-temperature, gas-phase reactions. Selectivity can decrease at higher conversions, leading to byproducts like butanone.[1]

-

Homogeneous Catalytic Oxidation: A patented method describes the use of a tungstate catalyst with hydrogen peroxide as the terminal oxidant.[2][12] The reaction is performed in a mixed-solvent system at moderate temperatures (60-75 °C). This approach avoids harsh conditions and toxic heavy metals, producing only water as a byproduct, making it an environmentally benign alternative.

Product Purification and Characterization

Purification

The crude 4-hydroxy-2-butanone obtained from either method can be purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures. Alternatively, for high-purity applications, column chromatography on silica gel can be employed.[13]

Spectroscopic Characterization

The identity and purity of the synthesized 4-hydroxy-2-butanone must be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the hydroxyl proton (broad singlet), the methylene group adjacent to the hydroxyl (triplet), the methylene group adjacent to the carbonyl (triplet), and the terminal methyl group (singlet).[14] |

| ¹³C NMR | Resonances for the carbonyl carbon (~209 ppm), the carbon bearing the hydroxyl group (~58 ppm), the methylene carbon alpha to the carbonyl (~45 ppm), and the methyl carbon (~30 ppm). |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch (~1715 cm⁻¹) and a broad absorption band for the O-H stretch (~3400 cm⁻¹).[15] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the mass of C₄H₈O₂ (m/z = 88.05). |

Conclusion

The synthesis of 4-hydroxy-2-butanone from 1,3-butanediol is a classic problem in selective organic synthesis. The protecting group strategy, particularly using a benzylidene acetal followed by Swern oxidation, offers a reliable and high-yielding laboratory-scale solution with excellent control over chemoselectivity. For larger-scale and more sustainable production, direct catalytic methods, such as gas-phase dehydrogenation or tungstate-catalyzed oxidation, represent promising and more atom-economical alternatives. The choice of method will ultimately depend on the required scale, available equipment, and economic considerations. Further research into novel enzymatic and biocatalytic routes could offer even greater selectivity and milder reaction conditions in the future.[16][17]

References

-

Zhong, Z., Liu, H., Zhou, R., & Ye, B. (2022). Selective Oxidation of 1,3-Butanediol to 3-Hydroxybutyric Acid over PtSb2 Alloy. ACS Sustainable Chemistry & Engineering. [Link]

-

YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

-

ResearchGate. (n.d.). Dehydrogenation of 1,3-butanediol over Cu-based catalyst. [Link]

- Google Patents. (n.d.).

-

Clark, J. (n.d.). Oxidation of alcohols. Chemguide. [Link]

-

Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

-

Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]

-

Wikipedia. (n.d.). Diol. [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. [Link]

-

Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]

-

Wikipedia. (n.d.). Swern oxidation. [Link]

-

Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

-

J&K Scientific LLC. (2021). Swern Oxidation. [Link]

-

Wikipedia. (n.d.). Dess–Martin periodinane. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

-

PubMed. (2002). Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. [Link]

-

PubMed Central. (n.d.). The NMR structure of the 47-kDa dimeric enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase and ligand binding studies reveal the location of the active site. [Link]

- Google Patents. (n.d.). Method of isolating and purifying keto steroids and new keto steroid compounds.

- Google Patents. (n.d.). Process for producing 4-hydroxy-2-butanone or butanol.

-

Chem-Crc. (n.d.). 1,4-Dihydroxy-2-butanone 140-86-3 wiki. [Link]

-

Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. [Link]

- Google Patents. (n.d.).

-

J-Stage. (2022). Site-Selective α-Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst. [Link]

-

Springer. (n.d.). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate. [Link]

- Google Patents. (n.d.). Synthesis method of 4-hydroxy-2-butanone.

-

ResearchGate. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. [Link]

-

PubChem. (n.d.). 1,4-Dihydroxy-2-butanone. [Link]

-

OSTI.GOV. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507). [Link]

- Google Patents. (n.d.).

-

University of Colorado Boulder. (n.d.). Example 1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol (Journal Article) | OSTI.GOV [osti.gov]

- 7. Diol - Wikipedia [en.wikipedia.org]

- 8. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 13. EP0245976A1 - Process for the isolation of dihydroxyacetone - Google Patents [patents.google.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

The Lynchpin of Flavin Synthesis: A Technical Guide to the Role of 3,4-Dihydroxy-2-butanone 4-phosphate Synthase in the Riboflavin Biosynthesis Pathway

Abstract

Riboflavin (Vitamin B2) is the universal precursor to the essential redox cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). While indispensable for all domains of life, the de novo biosynthesis of riboflavin is restricted to bacteria, fungi, and plants. This pathway's absence in humans renders its enzymatic machinery a high-value target for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of a critical control point in this pathway: the formation of L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) from D-ribulose 5-phosphate (Ru5P). We will dissect the enzymatic mechanism of DHBP synthase (EC 4.1.99.12), provide validated protocols for its characterization, and discuss its significance in the broader context of drug discovery and metabolic engineering.

Introduction: Situating DHBP in the Riboflavin Pathway

The biosynthesis of one molecule of riboflavin is a convergence of two distinct metabolic branches, originating from guanosine triphosphate (GTP) and two molecules of D-ribulose 5-phosphate (Ru5P).[1][2] The GTP-derived branch yields 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), while the pentose phosphate pathway-derived branch provides the crucial four-carbon unit, DHBP.[3][4]

The formation of DHBP represents a committed step in the pathway, catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB.[5][6] This Mg²⁺-dependent enzyme performs a complex intramolecular skeletal rearrangement, converting the five-carbon sugar Ru5P into the four-carbon DHBP and releasing the C4 carbon as formate.[4][6] The subsequent condensation of DHBP with ArP, catalyzed by lumazine synthase, forms 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.[4] Given its essentiality in pathogens and absence in metazoa, DHBP synthase has emerged as a promising target for novel antibacterial drug development.[4][5]

The Enzymatic Reaction: Mechanism of DHBP Synthase

DHBP synthase catalyzes a sophisticated chemical transformation involving enolization, a 1,2-carbon shift, and deformylation. The catalytic cycle is facilitated by a dimeric enzyme architecture where residues from both subunits contribute to the active site.[7]

The proposed catalytic mechanism proceeds through several key steps:

-

Enolization: The reaction initiates with the enolization of the substrate, D-ribulose 5-phosphate.

-

Protonation & Dehydration: This is followed by protonation and a dehydration step.

-

Skeletal Rearrangement: A critical and complex skeletal rearrangement occurs, involving the breakage of bonds between C3-C4 and C4-C5 of the original Ru5P molecule.

-

Formate Release: The C4 carbon is subsequently eliminated as formate.

-

Product Formation: This rearrangement results in the formation of L-3,4-dihydroxy-2-butanone 4-phosphate.[4]

This entire process is dependent on the presence of a divalent metal cation, typically Mg²⁺, which plays a crucial role in coordinating the substrate and stabilizing intermediates within the active site.[7] The active site itself is a highly structured environment, featuring key residues such as aspartate, glutamate, and histidine that act as general acid-base catalysts to facilitate the reaction.[7]

The overall reaction is as follows:

D-Ribulose 5-phosphate ⇌ L-3,4-Dihydroxy-2-butanone 4-phosphate + Formate

Below is a diagram illustrating the position of the DHBP synthase-catalyzed reaction within the riboflavin biosynthesis pathway.

Caption: The Riboflavin Biosynthesis Pathway.

Experimental Analysis of DHBP Synthase

Characterizing the activity of DHBP synthase is fundamental to understanding its function and for screening potential inhibitors. This section provides a detailed, self-validating protocol for the expression, purification, and kinetic analysis of recombinant DHBP synthase.

Recombinant Expression and Purification of DHBP Synthase

A robust and reproducible supply of pure enzyme is the cornerstone of any biochemical investigation. This protocol details the expression of His-tagged DHBP synthase from Vibrio cholerae (vDHBPS) in E. coli and its subsequent purification.

Rationale for Experimental Choices:

-

E. coli BL21(DE3) Host: This strain is a widely-used and reliable host for recombinant protein expression, as it contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for high-level, inducible expression.

-

N-terminal His-tag: The polyhistidine tag allows for efficient one-step purification of the recombinant protein using Immobilized Metal Affinity Chromatography (IMAC), which provides high purity with good yield.

-

Two-Step Purification: A second purification step using size-exclusion (gel filtration) chromatography is employed to remove any remaining protein contaminants and aggregates, ensuring a homogenous enzyme preparation for kinetic studies.[4]

Protocol:

-

Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the His-tagged vribB gene.

-

Culture Growth: Inoculate 1 L of Luria-Bertani (LB) broth containing the appropriate antibiotic with an overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate the culture for 3-4 hours at 37°C.[4]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 rpm for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT) containing lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes, followed by sonication to ensure complete cell disruption.[4]

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 rpm) for 30-45 minutes at 4°C to pellet cell debris.

-

IMAC Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer containing 20 mM imidazole). Elute the bound protein with elution buffer (lysis buffer containing 250 mM imidazole).[4]

-

Dialysis & Gel Filtration: Pool the eluted fractions and dialyze overnight against a storage buffer (e.g., 25 mM Tris-HCl, pH 8.0). Further purify the dialyzed protein using a gel filtration column (e.g., Sephacryl S-200) equilibrated with the same buffer.[4]

-

Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Kinetic Characterization via Colorimetric Assay

The activity of DHBP synthase can be quantified using a reliable colorimetric method based on the Voges-Proskauer reaction.[8][9][10] This assay detects the ketone product, DHBP, which reacts with creatine and α-naphthol in an alkaline environment to produce a stable red-colored complex.[4][11]

Rationale for Experimental Choices:

-

Colorimetric Detection: This method is advantageous due to its simplicity, cost-effectiveness, and suitability for high-throughput screening in a microplate format.[12] The color change is easily quantifiable using a standard spectrophotometer or plate reader.

-

Tris-HCl Buffer (pH 7.5): Tris is a common biological buffer with a pKa of ~8.1 at 25°C, providing good buffering capacity in the physiological pH range of 7.0-9.0.[3][13] A pH of 7.5 is often near the optimal pH for many bacterial enzymes, ensuring the enzyme maintains its native conformation and activity.[14]

-

Temperature (37°C): This temperature is optimal for the growth of many pathogenic bacteria (like V. cholerae) and is therefore a physiologically relevant temperature for studying their enzymes. It's crucial to maintain a constant temperature as enzyme activity is highly temperature-dependent.[5][15]

-

Magnesium Chloride (MgCl₂): As a Mg²⁺-dependent enzyme, the inclusion of this cofactor in the reaction buffer is essential for catalytic activity.[4]

Caption: Experimental Workflow for the DHBP Synthase Colorimetric Assay.

Detailed Protocol:

-

Reaction Setup: In a microplate well or microcentrifuge tube, prepare a 125 µL reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

2.5 µg of purified DHBP synthase

-

Variable concentrations of D-ribulose 5-phosphate (Ru5P) (e.g., 0-1000 µM).

-

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Color Development: Stop the reaction and initiate color development by adding the following reagents in order:

-

100 µL of saturated creatine solution (~30 mg/mL).

-

50 µL of α-naphthol solution (35 mg/mL in 1.0 N NaOH).[4]

-

-

Final Incubation: Allow the color to develop for 30 minutes at room temperature.

-

Measurement: Measure the absorbance of the resulting red complex at 525 nm using a spectrophotometer or microplate reader.

-

Quantification: Convert absorbance values to the concentration of DHBP produced using a standard curve generated with known concentrations of 2,3-butanedione.[2]

-

Data Analysis: Plot the initial reaction velocity (nmol/min/mg) against the substrate concentration [Ru5P]. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ.

Data Presentation and Interpretation

The kinetic parameters for DHBP synthase provide critical insights into its catalytic efficiency and substrate affinity. The data below, obtained for DHBP synthase from Vibrio cholerae, serves as a benchmark for researchers in the field.[4]

| Kinetic Parameter | Value | Unit | Description |

| Kₘ (for Ru5P) | 250 ± 30 | µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate. |

| Vₘₐₓ | 270 ± 10 | nmol/min/mg | The maximum initial velocity or rate of the reaction when the enzyme is saturated with the substrate. It reflects the catalytic turnover rate of the enzyme. |

Table 1: Steady-State Kinetic Parameters for Vibrio cholerae DHBP Synthase.[4]

The Kₘ value of 250 µM indicates a moderate affinity for the Ru5P substrate. This information is crucial for designing competitive inhibitors, as an effective inhibitor should ideally have a dissociation constant (Kᵢ) significantly lower than the substrate's Kₘ.

Conclusion and Future Directions

The conversion of D-ribulose 5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate is a chemically complex and biologically essential step in the riboflavin biosynthesis pathway. The enzyme responsible, DHBP synthase, represents a validated and highly attractive target for the development of new antibiotics against a range of bacterial pathogens. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to study this enzyme. Future work in this area will likely focus on high-throughput screening of compound libraries to identify novel inhibitors, detailed structural studies of enzyme-inhibitor complexes to guide rational drug design, and further exploration of the enzyme's catalytic mechanism to uncover new avenues for therapeutic intervention.

References

-

Santhoshkumar, P., & Karthikeyan, S. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry, 290(22), 13882–13894. Available from: [Link]

-

Strizhov, N., Gerlt, J. A., & Rayment, I. (2003). Structural Definition of the Active Site and Catalytic Mechanism of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase. Biochemistry, 42(22), 6847–6859. Available from: [Link]

-

Watson International. (n.d.). Tris Buffer: The Indispensable Tool for Biochemical Research. Available from: [Link]

-

Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available from: [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How Tris buffer works. Available from: [Link]

-

Patsnap. (2024). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Available from: [Link]

-

Calbiochem. (n.d.). Buffers. Available from: [Link]

-

Han, B., & Liu, W. (2018). A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures. Scientific Reports, 8(1), 16925. Available from: [Link]

-

Antozyme. (n.d.). Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. Available from: [Link]

-

Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of Vitamin B2 (Riboflavin). Annual Review of Nutrition, 20, 153-167. Available from: [Link]

-

Aryal, S. (2022). Voges–Proskauer (VP) Test- Principle, Reagents, Procedure and Result. Microbe Notes. Available from: [Link]

-

Labinsights. (2023). Comparison of Enzyme Activity Assay Methods. Available from: [Link]

-

Wikipedia. (n.d.). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Available from: [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of 3,4-Dihydroxy-2-butanone-4-Phosphate Synthase Activity. Available from: [Link]

-

Grokipedia. (n.d.). Voges–Proskauer test. Available from: [Link]

-

Amrita Vishwa Vidyapeetham. (2012). Voges-Proskauer Test (Procedure). Available from: [Link]

-

Biolabo. (n.d.). CREATININE Kinetic method. Available from: [Link]

-

Wikipedia. (n.d.). Voges–Proskauer test. Available from: [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of 3,4-Dihydroxy-2-butanone-4-Phosphate Synthase Activity. Available from: [Link]

-

PubMed Central. (n.d.). Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products. Available from: [Link]

-

PubMed. (1971). Studies on creatine determination by alpha-naphthol-diacetyl reaction. Available from: [Link]

-

PubMed Central. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Available from: [Link]

-

PubMed. (1978). The spectrophotometric determination of diacetyl. Available from: [Link]

-

Wikipedia. (n.d.). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Available from: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. researchgate.net [researchgate.net]

- 3. watson-int.com [watson-int.com]

- 4. Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. 3,4-dihydroxy-2-butanone-4-phosphate synthase - Wikipedia [en.wikipedia.org]

- 7. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Voges–Proskauer test - Wikipedia [en.wikipedia.org]

- 11. The spectrophotometric determination of diacetyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. antozyme.com [antozyme.com]

- 13. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 14. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]

- 15. itwreagents.com [itwreagents.com]

Spectroscopic Profile of 1,4-Dihydroxy-2-butanone: A Technical Guide

Introduction

1,4-Dihydroxy-2-butanone (CAS No. 140-86-3) is a key bifunctional organic compound featuring both ketone and diol functionalities.[1][2] Its structural attributes make it a valuable intermediate in various synthetic pathways and a molecule of interest in biochemical research, particularly in studies related to riboflavin biosynthesis.[2] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical and biological systems.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dihydroxy-2-butanone. The presented analysis is grounded in fundamental spectroscopic principles and supported by comparative data from analogous compounds, offering researchers and drug development professionals a reliable reference for their work.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 1,4-dihydroxy-2-butanone, C₄H₈O₃, dictates its unique spectroscopic signature.[3] The molecule possesses a central carbonyl group at the C2 position, flanked by a methylene group (C3) and a hydroxymethyl group (C1). A primary alcohol function is also present at the C4 position. These features give rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,4-dihydroxy-2-butanone, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework. The following data is predicted based on established chemical shift correlations and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,4-dihydroxy-2-butanone is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-1 (-CH₂OH) | ~ 4.2 | Singlet | 2H | Deshielded by the adjacent C=O group and OH group. |

| H-3 (-COCH₂CH₂-) | ~ 2.8 | Triplet | 2H | Influenced by the adjacent C=O and the C4 methylene group. |

| H-4 (-CH₂OH) | ~ 3.8 | Triplet | 2H | Deshielded by the adjacent hydroxyl group. |

| -OH | Broad | Singlet | 2H | Chemical shift is variable and depends on concentration and solvent. |

Rationale for Predictions: The protons on C1 are expected to be the most deshielded among the methylene groups due to the alpha position to the carbonyl group. The protons on C3 and C4 will exhibit triplet splitting patterns due to coupling with their respective vicinal methylene protons. The hydroxyl protons will typically appear as a broad singlet, and their signal can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,4-dihydroxy-2-butanone will display four signals, one for each of the chemically non-equivalent carbon atoms. The carbonyl carbon is the most deshielded and appears at the lowest field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (-CH₂OH) | ~ 68 | Attached to a hydroxyl group and alpha to a carbonyl. |

| C2 (C=O) | ~ 210 | Characteristic chemical shift for a ketone carbonyl carbon.[4] |

| C3 (-COCH₂CH₂-) | ~ 40 | Aliphatic methylene carbon adjacent to a carbonyl. |

| C4 (-CH₂OH) | ~ 60 | Aliphatic methylene carbon attached to a hydroxyl group. |

Rationale for Predictions: The chemical shift of the carbonyl carbon (C2) in ketones typically falls in the range of 205-220 ppm.[5] The carbons bearing hydroxyl groups (C1 and C4) are deshielded compared to simple alkanes and appear in the 60-70 ppm range. The methylene carbon at C3, being adjacent to the carbonyl, is also deshielded relative to an unsubstituted alkane.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1,4-dihydroxy-2-butanone is characterized by the prominent absorption bands of the hydroxyl and carbonyl groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch | 3400 (broad) | Strong |

| C-H Stretch | 2850-3000 | Medium |

| C=O Stretch | ~1715 | Strong |

| C-O Stretch | 1050-1150 | Strong |

Interpretation of Key Peaks:

-

O-H Stretch: A strong and broad absorption band centered around 3400 cm⁻¹ is a definitive indicator of the presence of hydroxyl groups and is broadened due to hydrogen bonding.

-

C=O Stretch: A sharp and strong absorption peak at approximately 1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[6][7]

-

C-O Stretch: The presence of primary alcohol functionalities gives rise to strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 1,4-dihydroxy-2-butanone, electron ionization (EI) would likely lead to the following fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 104, corresponding to the molecular weight of C₄H₈O₃.[3]

Major Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for ketones.[8] Two primary alpha-cleavage events are possible for 1,4-dihydroxy-2-butanone:

-

Cleavage between C1 and C2: This would result in the loss of a ·CH₂OH radical (mass 31), leading to a fragment ion at m/z 73 .

-

Cleavage between C2 and C3: This would lead to the loss of a ·CH₂CH₂OH radical (mass 45), resulting in a fragment ion at m/z 59 .

Another significant fragmentation would be the loss of a water molecule from the molecular ion, giving a peak at m/z 86 .

| m/z | Proposed Fragment |

| 104 | [C₄H₈O₃]⁺ (Molecular Ion) |

| 86 | [M - H₂O]⁺ |

| 73 | [M - ·CH₂OH]⁺ |

| 59 | [M - ·CH₂CH₂OH]⁺ |

Experimental Protocols

To obtain high-quality spectroscopic data for 1,4-dihydroxy-2-butanone, the following experimental methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-dihydroxy-2-butanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). D₂O is a good choice to observe the exchange of the hydroxyl protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program should be used.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: As 1,4-dihydroxy-2-butanone is likely a liquid or a low-melting solid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-